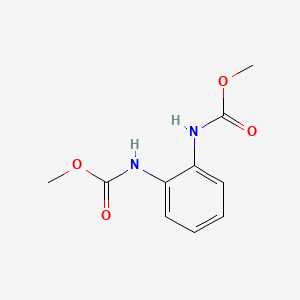

dimethyl 1,2-phenylenebiscarbamate

Overview

Description

Dimethyl 1,2-phenylenebiscarbamate (DMPC) is a chemical compound that has gained attention in scientific research due to its unique properties. It is used in various applications, including as a crosslinking agent, a polymer additive, and a surface modifier.

Scientific Research Applications

Dimethyl 1,2-phenylenebiscarbamate has been extensively studied for its applications in various fields of science. It is used as a crosslinking agent in the synthesis of polymers, such as polyurethane and epoxy resins. This compound can also be used as a surface modifier to improve the adhesion of coatings to substrates. Additionally, this compound is used as an additive in the production of plastics, rubber, and adhesives.

Mechanism of Action

Dimethyl 1,2-phenylenebiscarbamate has a unique molecular structure that allows it to interact with other molecules in various ways. It can form hydrogen bonds with polar molecules, such as water, and can also undergo π-π stacking interactions with aromatic compounds. These interactions make this compound an effective crosslinking agent and surface modifier.

Biochemical and Physiological Effects

This compound has been shown to have low toxicity and is not known to have any harmful effects on the environment. In vitro studies have shown that this compound can inhibit the growth of cancer cells and can also act as an antioxidant. However, more research is needed to determine the potential therapeutic effects of this compound in vivo.

Advantages and Limitations for Lab Experiments

The use of dimethyl 1,2-phenylenebiscarbamate in scientific research has several advantages. It is readily available, easy to handle, and has a long shelf life. This compound is also relatively inexpensive compared to other crosslinking agents and surface modifiers. However, this compound has some limitations in lab experiments. It can be difficult to dissolve in some solvents, and its reaction rate can be slow at room temperature.

Future Directions

The unique properties of dimethyl 1,2-phenylenebiscarbamate make it an attractive candidate for further research. Some potential future directions for this compound research include its use as a drug delivery system, its application in the production of biodegradable polymers, and its potential use as a catalyst in organic reactions. Additionally, more research is needed to determine the potential therapeutic effects of this compound in vivo.

Conclusion

In conclusion, this compound is a versatile chemical compound that has many scientific research applications. Its unique molecular structure allows it to interact with other molecules in various ways, making it an effective crosslinking agent, surface modifier, and polymer additive. This compound has low toxicity and is relatively inexpensive, making it an attractive candidate for further research. Future research on this compound may lead to new applications in drug delivery, biodegradable polymers, and organic catalysis.

Synthesis Methods

Dimethyl 1,2-phenylenebiscarbamate can be synthesized by the reaction of 2,4-dimethylphenyl isocyanate with dimethyl carbonate in the presence of a catalyst. The reaction can be carried out under mild conditions and produces a high yield of this compound. The purity of the product can be improved by recrystallization.

Properties

IUPAC Name |

methyl N-[2-(methoxycarbonylamino)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-15-9(13)11-7-5-3-4-6-8(7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVVGJHYDWSUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292346 | |

| Record name | dimethyl benzene-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14803-74-8 | |

| Record name | NSC81866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl benzene-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methanol](/img/structure/B5106732.png)

![1-(2-phenylethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5106749.png)

![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B5106750.png)

![N-(4-methoxybenzyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5106762.png)

![{5-[4-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5106766.png)

![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-1-methyl-2,6-piperidinedione](/img/structure/B5106773.png)

![3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5106784.png)

![4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5106787.png)

![ethyl 4-amino-2-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5106802.png)

![2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5106803.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)